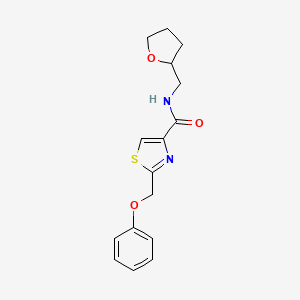![molecular formula C17H26ClN3O B7469752 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is also known as BRL-15572 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a selective antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This antagonism leads to an increase in the release of dopamine and norepinephrine, which has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Biochemical and Physiological Effects:
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which has been linked to its anxiolytic and antidepressant effects. Additionally, 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to decrease the activity of the HPA axis, which is involved in the stress response. This decrease in activity has been linked to the anxiolytic effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
実験室実験の利点と制限
The advantages of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its high purity and reproducibility. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of anxiety and depression. The limitations of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its synthesis and handling.
将来の方向性
There are several future directions for the study of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine. One possible direction is the development of more selective and potent compounds that target the 5-HT2C receptor. Another direction is the investigation of the potential therapeutic applications of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in animal models could provide valuable insights into the mechanisms of anxiety and depression.
合成法
The synthesis of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the reaction of 4-(4-Chlorophenyl)piperazine with 3-bromopropylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been extensively studied and optimized for its efficiency and reproducibility.
科学的研究の応用
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
特性
IUPAC Name |
4-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c18-16-2-4-17(5-3-16)21-10-8-19(9-11-21)6-1-7-20-12-14-22-15-13-20/h2-5H,1,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOEVWNKYFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)